molecular formula C23H22N4O4 B2721247 N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251703-32-8

N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2721247
CAS No.: 1251703-32-8
M. Wt: 418.453
InChI Key: KYULSJOEZKGIOK-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : A study by Bhambi et al. (2010) focused on the synthesis of novel derivatives with potential biological activities, including N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives. These compounds were synthesized through a series of reactions starting from ethyl-(quinoline-8-yloxy)acetate, indicating the interest in exploring the therapeutic potential of such derivatives (Bhambi, D., Sain, D. K., Salvi, V. K., Sharma, C., & Talesara, G. L., 2010).

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. Most compounds in this series were found to be active against selected microbial species, indicating the potential for antimicrobial applications of such structures (Gul, S., Aziz‐ur‐Rehman, Abbasi, M., Khan, K., Nafeesa, K., Siddiqa, A., Akhtar, M., Shahid, M., & Subhani, Z., 2017).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis Techniques : The research often involves complex synthetic pathways to create novel compounds with potential biological or pharmacological activities. For example, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide by Wenpeng et al. (2014) illustrates the intricate methods used to prepare compounds with specific functional groups, which could be relevant for creating derivatives of the compound (Ma Wenpeng, Mao, Y., Xie, K., Zhu, Q., Zhang, R., Shen, J., & Sun, H., 2014).

  • Structural Aspects and Properties : Studies on the structural aspects, such as those by Karmakar et al. (2007), provide insights into the physicochemical properties and potential interactions of similar compounds. This includes investigations into salt and inclusion compounds of amide-containing derivatives, which could hint at the solubility, stability, and reactivity of related structures (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Antifungal Activity

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-20-25-23(31-26-20)16-13-22(29)27(18-11-7-5-9-15(16)18)14-21(28)24-17-10-6-8-12-19(17)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYULSJOEZKGIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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